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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the expression and purification of the

recombinant Schistosoma mansoni antigen, SuASP (Sm-p80), a promising vaccine candidate

against schistosomiasis. The methodologies outlined below are compiled from established

research findings and are intended to guide researchers in producing high-purity, active

recombinant SuASP for various applications, including vaccine development, diagnostic

assays, and immunological studies.

Overview of the SuASP (Sm-p80) Expression and
Purification Workflow
The production of recombinant SuASP (Sm-p80) involves a multi-step process that begins with

the transformation of a suitable E. coli expression host with a plasmid carrying the SuASP
gene. Following induction of protein expression, the bacterial cells are harvested and lysed.

The recombinant protein is then purified from the cell lysate using a combination of affinity and

size-exclusion chromatography. Finally, the purified protein is characterized to ensure its

identity, purity, and integrity.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b582623?utm_src=pdf-interest
https://www.benchchem.com/product/b582623?utm_src=pdf-body
https://www.benchchem.com/product/b582623?utm_src=pdf-body
https://www.benchchem.com/product/b582623?utm_src=pdf-body
https://www.benchchem.com/product/b582623?utm_src=pdf-body
https://www.benchchem.com/product/b582623?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b582623?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Gene Cloning

Protein Expression

Protein Purification

Quality Control

Cloning of SuASP (Sm-p80) gene into pCold II vector

Transformation of pCold II-SuASP into E. coli BL21(DE3)

Bacterial Culture and Growth

Induction of SuASP Expression with IPTG

Cell Harvest by Centrifugation

Cell Lysis (Denaturing)

Immobilized Metal Affinity Chromatography (IMAC)

Size Exclusion Chromatography (SEC)

Protein Refolding by Dialysis

SDS-PAGE and Western Blot

Endotoxin Level Measurement

Click to download full resolution via product page

Caption: Workflow for recombinant SuASP expression and purification.
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Quantitative Data Summary
The following table summarizes the expected quantitative data from a typical SuASP (Sm-p80)

expression and purification protocol. These values are representative and may vary depending

on the specific experimental conditions.

Parameter Value Reference

Expression System E. coli BL21 (DE3) [1][2]

Expression Vector pCold II [1][2]

Culture Volume 1 L [3]

Inducer (IPTG) Concentration 0.75 mM [1]

Induction Temperature 15°C [1]

Induction Time 24 hours [1]

Typical Protein Yield (post-

purification)
~1.0 mg/L of culture [4]

Purity (SDS-PAGE) >95% [5]

Endotoxin Level
< 0.1 EU/µg of protein (approx.

0.06 EU/ml)
[1][6]

Experimental Protocols
Gene Cloning and Plasmid Construction
The full-length coding sequence of the Schistosoma mansoni SuASP (Sm-p80) gene

(GenBank accession number: M74233) is cloned into the pCold II expression vector.[1] This

vector adds an N-terminal His-tag to the recombinant protein, facilitating its purification. The

construct is then transformed into a suitable cloning host (e.g., E. coli DH5α) for plasmid

propagation and sequence verification.

Recombinant Protein Expression
3.2.1. Transformation of Expression Host:
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Thaw a vial of chemically competent E. coli BL21 (DE3) cells on ice.[7]

Add 1-5 µL of the pCold II-SuASP plasmid DNA to the cells.[7]

Incubate the mixture on ice for 30 minutes.[7]

Heat-shock the cells at 42°C for 45-60 seconds and immediately return them to ice for 2

minutes.[7]

Add 950 µL of SOC medium and incubate at 37°C for 1 hour with shaking.[7]

Plate the transformed cells on LB agar plates containing the appropriate antibiotic (e.g.,

ampicillin) and incubate overnight at 37°C.[3]

3.2.2. Protein Expression and Induction:

Inoculate a single colony of transformed E. coli BL21 (DE3) into 10 mL of LB medium

containing the appropriate antibiotic.[3]

Grow the culture overnight at 37°C with shaking.

The next day, inoculate 1 L of LB medium (with antibiotic) with the overnight culture.[3]

Grow the large-scale culture at 37°C with vigorous shaking until the optical density at 600 nm

(OD600) reaches 0.6-0.8.[1]

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final

concentration of 0.75 mM.[1]

Reduce the temperature to 15°C and continue to incubate for 24 hours with shaking.[1]

Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.[4]

Discard the supernatant and store the cell pellet at -80°C until further use.

Protein Purification
3.3.1. Cell Lysis (Denaturing Conditions):
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Resuspend the frozen cell pellet in denaturing lysis buffer.[1]

Denaturing Lysis Buffer: 49.9 mM NaH2PO4, 299 mM NaCl, 8 M Urea, 19 mM Imidazole,

pH 8.0.[1]

Lyse the cells by sonication on ice.

Clarify the lysate by centrifugation at 18,000 x g for 30 minutes at 4°C to pellet the cell

debris.[1]

Collect the supernatant containing the soluble His-tagged SuASP.

3.3.2. Immobilized Metal Affinity Chromatography (IMAC):

This step utilizes a Ni-NTA (Nickel-Nitrilotriacetic Acid) resin to capture the His-tagged SuASP.

Equilibrate a Ni-NTA column with the denaturing lysis buffer.

Load the clarified cell lysate onto the equilibrated column.

Wash the column with a wash buffer to remove non-specifically bound proteins.

Wash Buffer: 20mM Tris, 10% glycerol, 0.6M ammonium sulfate, 8M urea, pH 8.0.[4]

Elute the bound SuASP from the column using an elution buffer containing a high

concentration of imidazole.

Elution Buffer: 20mM Tris, 8M urea, pH 8.0.[4]

Collect the eluted fractions.

3.3.3. Size Exclusion Chromatography (SEC):

SEC is used as a polishing step to remove aggregates and other impurities.

Equilibrate a size exclusion chromatography column (e.g., Sephadex G-150) with a suitable

buffer.[1]

Concentrate the pooled fractions from the IMAC step.
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Load the concentrated protein sample onto the SEC column.

Elute the protein with the equilibration buffer and collect the fractions corresponding to the

monomeric SuASP.

3.3.4. Protein Refolding and Formulation:

Refold the purified denatured protein by step-wise dialysis against a refolding buffer.[1]

Dialysis Buffer: 20 mM Tris, 150 mM NaCl, 5% Glycerol, pH 8.0.[1]

Perform several exchanges of the dialysis buffer to gradually remove the denaturant.

Concentrate the refolded protein using a spin concentrator.[1]

The final protein can be buffer-exchanged into a formulation buffer.[4]

Formulation Buffer: 20 mM Tris, pH 8.0.[4]

Quality Control and Characterization
3.4.1. SDS-PAGE and Western Blot:

Analyze the purified SuASP by SDS-PAGE to assess its purity and molecular weight

(approximately 80 kDa).[1][6]

Confirm the identity of the recombinant protein by Western blot analysis using an anti-His-tag

antibody or a SuASP-specific antibody.[1]

3.4.2. Endotoxin Measurement:

Measure the endotoxin levels in the final purified protein sample using a Limulus Amebocyte

Lysate (LAL) assay.[1]

Ensure that the endotoxin levels are below the acceptable limits for the intended

downstream applications (e.g., < 0.1 EU/µg).[1]

Experimental Workflow Diagram
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Caption: Detailed experimental workflow for SuASP purification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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